molecular formula C14H18N2O B12540199 1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5S,9S)-

1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5S,9S)-

Cat. No.: B12540199
M. Wt: 230.31 g/mol
InChI Key: RKJYQXVNMRPYBV-FZMZJTMJSA-N
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Description

1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5S,9S)- is a complex organic compound with the molecular formula C14H18N2O. This compound is characterized by its unique spirocyclic structure, which includes a diazaspiro nonane core with a phenyl and methyl substituent. The stereochemistry of the compound is specified by the (5S,9S) configuration, indicating the spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5S,9S)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic nonane core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Diaza Group: The diaza group is introduced through nucleophilic substitution reactions, where nitrogen-containing nucleophiles react with the spirocyclic core.

    Addition of Phenyl and Methyl Groups: The phenyl and methyl groups are introduced through electrophilic aromatic substitution and alkylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5S,9S)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5S,9S)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of novel materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5S,9S)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-: This compound lacks the stereochemical configuration specified by (5S,9S).

    1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5R,9R)-: This is a stereoisomer with a different spatial arrangement of atoms.

Uniqueness

1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5S,9S)- is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The (5S,9S) configuration may confer distinct properties compared to its stereoisomers, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

(5S,9S)-9-methyl-7-phenyl-1,7-diazaspiro[4.4]nonan-6-one

InChI

InChI=1S/C14H18N2O/c1-11-10-16(12-6-3-2-4-7-12)13(17)14(11)8-5-9-15-14/h2-4,6-7,11,15H,5,8-10H2,1H3/t11-,14-/m0/s1

InChI Key

RKJYQXVNMRPYBV-FZMZJTMJSA-N

Isomeric SMILES

C[C@H]1CN(C(=O)[C@]12CCCN2)C3=CC=CC=C3

Canonical SMILES

CC1CN(C(=O)C12CCCN2)C3=CC=CC=C3

Origin of Product

United States

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